molecular formula C20H22BrN5O3S2 B2617558 N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide CAS No. 391888-40-7

N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide

Cat. No. B2617558
CAS RN: 391888-40-7
M. Wt: 524.45
InChI Key: YYGQTKAYYQXQJJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a 1,2,4-triazole ring, a sulfanylidene group, and a diethylsulfamoyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The 1,2,4-triazole ring, the bromophenyl group, and the diethylsulfamoyl group are all likely to contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the bromine atom could make the compound relatively heavy and possibly reactive .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed efficient methodologies for synthesizing compounds with 1,2,4-triazole cores, such as the one mentioned, utilizing catalyst- and solvent-free conditions under microwave assistance. These methods enhance the regioselectivity and yield of such compounds, making them more accessible for further study and application (Moreno-Fuquen et al., 2019). Additionally, the synthesis of closely related derivatives that crystallize as ethanol monosolvates has been documented, showcasing the structural versatility and potential for forming centrosymmetric aggregates through hydrogen bonding (Chinthal et al., 2020).

Antimicrobial Applications

Novel Schiff bases derived from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these derivatives demonstrated significant biological activity, highlighting the therapeutic potential of compounds within this chemical class (Mange et al., 2013).

Carbonic Anhydrase Inhibition

The inhibitory activity of aromatic sulfonamides, including derivatives of the mentioned chemical structure, against various carbonic anhydrase isoenzymes has been investigated. These studies reveal the potential of such compounds in developing treatments for conditions where modulation of carbonic anhydrase activity is beneficial (Supuran et al., 2013).

Material Science Applications

In materials science, sulfonamide-derived ligands and their metal complexes have been synthesized and characterized, exploring their potential applications in catalysis and as functional materials. These compounds exhibit interesting antibacterial and antifungal properties, which could be leveraged in developing antimicrobial coatings or materials (Chohan & Shad, 2011).

Mechanism of Action

The mechanism of action of this compound is not clear without specific studies. If it has biological activity, it could interact with various biological targets, but this would need to be determined experimentally .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for specific applications .

properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN5O3S2/c1-3-25(4-2)31(28,29)17-11-5-14(6-12-17)19(27)22-13-18-23-24-20(30)26(18)16-9-7-15(21)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,22,27)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGQTKAYYQXQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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